Methyl 2-methylquinoline-6-carboxylate
Description
Historical Context and Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, holds a storied position in the annals of chemistry. frontiersin.org Its journey began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov This discovery unlocked a new chapter in organic chemistry, revealing a structural motif that would prove to be of immense importance. The quinoline core is not merely a synthetic curiosity; it is a recurring theme in nature, most notably as the fundamental structure of cinchona alkaloids like quinine. nih.govresearchgate.net Quinine, a potent anti-malarial agent, was one of the first effective treatments for malaria and its discovery underscored the therapeutic potential of the quinoline scaffold. nih.govnih.gov
This initial promise has been borne out over decades of research, with the quinoline framework now recognized as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This designation reflects its recurring presence in a multitude of biologically active compounds. tandfonline.com The versatility of the quinoline ring system, which allows for functionalization at various positions, has made it a valuable building block in the design and synthesis of new therapeutic agents. frontiersin.orgnih.gov Its derivatives have been instrumental in the development of a wide array of drugs, including anti-malarials like chloroquine and primaquine, as well as antibacterial and anticancer agents. nih.gov The enduring significance of the quinoline scaffold lies in its adaptability and the broad spectrum of biological activities its derivatives can exhibit. nih.govrsc.org
Overview of Research Trajectories for Functionalized Quinoline Motifs
The inherent potential of the quinoline scaffold has spurred extensive research into its functionalization, a process that involves the strategic addition of various chemical groups to the core structure. frontiersin.orgnih.gov This allows chemists to fine-tune the properties of the resulting molecules, leading to a diverse range of pharmacological activities. frontiersin.org Research in this area is dynamic, with several key trajectories emerging.
One major focus is the synthesis of novel quinoline derivatives through both classical and modern synthetic methodologies. frontiersin.orgnih.gov While traditional methods like the Skraup and Friedländer syntheses are still employed, there is a growing emphasis on developing more efficient and environmentally friendly "green chemistry" approaches. frontiersin.orgsmolecule.com These modern techniques often lead to higher yields and reduced reaction times. frontiersin.orgresearchgate.net
Another significant research avenue is the exploration of the diverse biological activities of these functionalized quinolines. rsc.org Scientists are investigating their potential as anticancer, antimicrobial, anti-inflammatory, and anti-HIV agents. nih.gov The development of quinoline-based hybrids, where the quinoline moiety is combined with other pharmacologically active structures, is a particularly promising strategy for creating drug candidates with enhanced efficacy or novel modes of action. frontiersin.org The relationship between the structure of a quinoline derivative and its biological activity (Structure-Activity Relationship or SAR) is a critical area of study, helping to guide the design of more potent and selective compounds. frontiersin.org
Scope and Research Focus on Methyl 2-methylquinoline-6-carboxylate and its Analogues
Within the vast family of quinoline derivatives, this compound has garnered attention as a valuable research chemical and synthetic intermediate. This compound, with a methyl group at the 2-position and a methyl carboxylate group at the 6-position of the quinoline ring, serves as a building block for more complex molecules. sigmaaldrich.com
Research involving this compound and its analogues often centers on their utility in organic synthesis. For instance, the related compound, Methyl 2-formylquinoline-6-carboxylate, is a key intermediate in the synthesis of inhibitors for the Heat Shock Factor 1 (HSF1) pathway, which is being investigated for its potential in cancer therapy. The reactivity of the functional groups on these molecules allows for their incorporation into larger, more elaborate structures with potential biological applications.
The study of such analogues also contributes to a deeper understanding of how different substituents on the quinoline ring influence the molecule's chemical properties and biological activity. For example, the presence of the methyl ester group in this compound offers a site for further chemical modification, such as reduction to an alcohol or conversion to an amide, thereby expanding the range of accessible derivatives for further investigation. While research on this compound itself may not be as extensive as that for some other quinoline derivatives, its role as a precursor highlights the ongoing efforts to explore the chemical space around the quinoline scaffold for the discovery of new and useful compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSIXOOGGCSYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368012 | |
| Record name | methyl 2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108166-01-4 | |
| Record name | methyl 2-methylquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Reactivity of Methyl 2 Methylquinoline 6 Carboxylate
Hydrolysis Reactions of the Ester Moiety
The ester group at the 6-position of Methyl 2-methylquinoline-6-carboxylate is susceptible to hydrolysis, a fundamental reaction that converts the ester back to a carboxylic acid. This transformation is typically achieved under either acidic or basic conditions.
Under basic conditions, such as treatment with an aqueous solution of a strong base like sodium hydroxide (B78521), the ester undergoes saponification. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture protonates the carboxylate to yield 2-methylquinoline-6-carboxylic acid.
Acid-catalyzed hydrolysis, on the other hand, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule can then attack the carbonyl carbon, and after a series of proton transfer steps, the carboxylic acid and methanol are formed.
The general scheme for the hydrolysis is as follows:
Table 1: General Conditions for Hydrolysis
| Reaction Type | Reagents | Product |
|---|---|---|
| Basic Hydrolysis | NaOH (aq) or KOH (aq), followed by acid workup | 2-methylquinoline-6-carboxylic acid |
| Acidic Hydrolysis | H₂SO₄ (aq) or HCl (aq), heat | 2-methylquinoline-6-carboxylic acid |
This hydrolysis is a critical step in many synthetic pathways, as the resulting carboxylic acid can be further functionalized, for example, through conversion to acid chlorides, amides, or other esters.
Reduction Pathways of the Quinoline (B57606) Ring and Carbonyl Group
The reduction of this compound can proceed via different pathways, depending on the reducing agent and reaction conditions employed. The primary sites for reduction are the quinoline ring and the ester's carbonyl group.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group to a primary alcohol. This reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the carbonyl carbon, followed by the elimination of the methoxy (B1213986) group and a second hydride attack on the intermediate aldehyde to yield the corresponding alcohol, (2-methylquinolin-6-yl)methanol.
Selective reduction of the carbonyl group without affecting the quinoline ring can also be achieved using milder reducing agents. Sodium borohydride (B1222165) (NaBH₄) is generally less reactive than LiAlH₄ and can often be used for this purpose, although its effectiveness can be substrate-dependent.
The quinoline ring itself can be reduced under different conditions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), can lead to the saturation of the heterocyclic ring system. The extent of reduction (to a dihydroquinoline or a tetrahydroquinoline) can be controlled by adjusting the reaction parameters like pressure, temperature, and catalyst loading.
Table 2: Reduction Reactions
| Reducing Agent | Target Functional Group | Major Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ester carbonyl | (2-methylquinolin-6-yl)methanol |
| Sodium Borohydride (NaBH₄) | Ester carbonyl | (2-methylquinolin-6-yl)methanol |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Quinoline ring | Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate |
Oxidation Reactions
Oxidation of this compound can target either the methyl group at the 2-position or the quinoline ring itself. Vigorous oxidation can lead to the cleavage of the benzene (B151609) ring portion of the quinoline system.
The methyl group at the 2-position can be oxidized to a carboxylic acid, yielding quinoline-2,6-dicarboxylic acid. This transformation typically requires strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium. The reaction proceeds through a series of oxidative steps, likely involving a manganese ester intermediate when using permanganate.
Vigorous oxidation of the quinoline ring itself can lead to the formation of pyridine-2,3-dicarboxylic acid (quinolinic acid). This indicates the cleavage of the carbocyclic ring of the quinoline nucleus. askfilo.com
In some cases, selective oxidation of the methyl group can be achieved. For instance, palladium-catalyzed aerobic oxidation has been used to convert substituted 8-methylquinolines to the corresponding 8-quinolylmethyl acetates. rsc.org A similar strategy could potentially be applied to the 2-methyl group of this compound.
Table 3: Oxidation Reactions
| Oxidizing Agent | Target | Major Product |
|---|---|---|
| Potassium Permanganate (KMnO₄) | 2-Methyl group | Quinoline-2,6-dicarboxylic acid |
| Chromium Trioxide (CrO₃) | 2-Methyl group | Quinoline-2,6-dicarboxylic acid |
| Vigorous Oxidation (e.g., hot alkaline KMnO₄) | Quinoline ring | Pyridine-2,3-dicarboxylic acid |
Electrophilic Substitution Reactions on the Quinoline Ring System
The quinoline ring system is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. The pyridine (B92270) ring is more deactivated than the benzene ring. Therefore, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur preferentially on the benzene ring, at positions 5 and 8.
For example, nitration of the quinoline ring typically requires harsh conditions, such as a mixture of concentrated nitric acid and sulfuric acid. The substitution pattern would be influenced by the existing substituents.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the quinoline ring of this compound are generally difficult unless there is a suitable leaving group present. The hydrogen atoms on the quinoline ring are not readily displaced by nucleophiles.
However, if a leaving group, such as a halogen, were introduced onto the quinoline ring (for example, at the 2- or 4-position), it could be susceptible to nucleophilic displacement. For instance, the chlorine atom in 2-chloroquinolines can be displaced by various nucleophiles like amines, alkoxides, and thiols. mdpi.com The reactivity of such a substituted derivative would be influenced by the electronic effects of the methyl and carboxylate groups.
Derivatization Strategies via the Carboxylate or Methyl Group
The ester group of this compound is a versatile handle for derivatization. One of the most common transformations is its conversion to amides and hydrazides.
Amidation can be achieved by reacting the ester with an amine. This reaction is often facilitated by heating or by using a catalyst. Alternatively, the ester can first be hydrolyzed to the corresponding carboxylic acid, which is then activated (e.g., by conversion to an acid chloride or by using coupling agents like DCC or EDC) before reacting with an amine to form the amide bond.
Hydrazide formation is readily accomplished by reacting the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a solvent like ethanol (B145695) with heating. rcsi.scienceresearchgate.netchemicalbook.com The resulting 2-methylquinoline-6-carbohydrazide (B1627626) is a valuable intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles, triazoles, and oxadiazoles. rcsi.scienceresearchgate.net
Table 4: Derivatization via the Carboxylate Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Amidation (from ester) | Amine (R-NH₂) | N-substituted 2-methylquinoline-6-carboxamide |
Formation of Substituted Heterocyclic Rings (e.g., Triazoles, Thiadiazoles, Oxadiazoles)
The transformation of this compound into more complex heterocyclic structures is a significant area of study. This typically involves the initial conversion of the methyl ester into a more reactive intermediate, 2-methylquinoline-6-carbohydrazide. This key intermediate serves as a versatile building block for the synthesis of various five-membered heterocyclic rings, including triazoles, thiadiazoles, and oxadiazoles.
The general pathway commences with the reaction of the starting methyl ester with hydrazine hydrate to yield the corresponding carbohydrazide (B1668358). From this point, distinct synthetic routes are employed to achieve the desired heterocycle.
Synthesis of Triazole and Thiadiazole Derivatives
The synthesis of quinolyl-substituted triazole and thiadiazole rings proceeds through a common intermediate derived from 2-methylquinoline-6-carbohydrazide. The reaction of the carbohydrazide with phenyl isothiocyanate yields the corresponding phenylhydrazinecarbothioamide. rcsi.science Subsequent intramolecular cyclization of this intermediate under different conditions affords the respective triazole and thiadiazole derivatives. Cyclization in an alkaline medium favors the formation of the triazole ring, while an acidic medium promotes the formation of the thiadiazole ring. rcsi.science
Synthesis of Oxadiazole Derivatives
For the formation of a 1,3,4-oxadiazole (B1194373) ring, 2-methylquinoline-6-carbohydrazide is treated with carbon disulfide in an alkaline medium, which induces cyclization to the desired quinolyl-substituted oxadiazole. rcsi.science
Table 1: Synthesis of Heterocyclic Rings from 2-methylquinoline-6-carbohydrazide Intermediate
| Starting Material | Reagent(s) | Reaction Conditions | Product |
|---|
Data sourced from a study on a closely related analog, 4-hydroxy-2-methylquinoline-6-carbohydrazide. rcsi.science
Bromination and Halogenation Studies on Quinoline Carboxylates
The introduction of halogen atoms, particularly bromine, onto the quinoline core of carboxylate derivatives can significantly influence their chemical properties and potential applications. Studies on related quinoline structures provide insights into the potential reactivity of this compound.
Research on the bromination of analogous Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylates reveals that reaction outcomes are highly dependent on conditions. researchgate.net For instance, bromination at -20°C can lead to the formation of dibromo derivatives on the tetrahydroquinoline ring. researchgate.net However, performing the reaction at room temperature can result in both bromination and oxidation, leading to the formation of a fully aromatic quinoline ring with bromine substitution on both the ring and the 2-methyl group, such as methyl 6,8-dibromo-2-(dibromomethyl)quinoline-4-carboxylate. researchgate.net
For fully aromatic quinoline systems, halogenation is also a well-established transformation. Metal-free protocols have been developed for the regioselective C5-halogenation of various 8-substituted quinoline derivatives using reagents like trihaloisocyanuric acid. rsc.org While this research does not specifically use this compound, it demonstrates the feasibility of selective halogenation on the quinoline nucleus under specific conditions. rsc.org The basicity of the quinoline nitrogen can interfere with some halogenation reactions, leading to salt formation; however, the presence of electron-withdrawing groups can mitigate this and allow for successful benzylic halogenation of methyl groups on the quinoline ring. acs.org
Table 2: Representative Bromination Reactions on Related Quinoline Carboxylate Scaffolds
| Starting Material | Reagent | Conditions | Product(s) |
|---|---|---|---|
| Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | Bromine (Br₂) | -20°C | Methyl 6,8-dibromo-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate researchgate.net |
| Methyl 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate | Bromine (Br₂) | Room Temperature | Methyl 6,8-dibromo-2-(dibromomethyl)quinoline-4-carboxylate researchgate.net |
| 8-Substituted Quinolines | Trihaloisocyanuric acid | Room Temperature, Air | C5-Halogenated quinoline derivatives rsc.org |
Note: The data in this table is derived from studies on closely related analogs and is presented to illustrate potential reactivity.
Medicinal Chemistry and Biological Activities of Methyl 2 Methylquinoline 6 Carboxylate and Its Analogues
Structure-Activity Relationship (SAR) Studies of Quinoline (B57606) Carboxylatesnih.gov
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing potent and selective drug candidates. For quinoline carboxylates, SAR analyses have identified key structural features that govern their biological effects. nih.govnih.gov
Influence of Functional Groups and Substitution Patterns on Biological Potencynih.govresearchgate.net
The biological potency of quinoline carboxylates is highly dependent on the nature and position of substituents on the quinoline ring system. nih.govnih.gov Research into anticancer agents has identified three critical regions on the quinoline scaffold where specific substitutions are crucial for activity. nih.gov These regions are the C2 position, the C4 position, and the benzo portion of the ring. nih.gov
C2 Position: Bulky, hydrophobic groups at the C2 position are often necessary for significant biological activity. nih.gov For instance, in a series of quinoline-4-carboxylic acid analogues studied for their inhibitory effect on dihydroorotate (B8406146) dehydrogenase, a biphenyl (B1667301) group at C2 was a key feature of the potent drug candidate brequinar (B1684385) sodium. nih.gov
C4 Position: The presence of a carboxylic acid or its salt at the C4 position is a strict requirement for the activity of certain quinoline-based inhibitors. nih.gov This group is often crucial for binding to the active site of target enzymes.
Benzo Ring Substitutions: The substitution pattern on the fused benzene (B151609) ring also plays a critical role. For example, a fluorine atom at the C6 position is a feature of the potent anticancer agent brequinar sodium. nih.gov In other studies, the presence of hydroxyl or methoxy (B1213986) groups at the C8 position has been linked to potent inhibitory effects against various cancer cell lines. researchgate.net The introduction of a carboxamide linkage at different positions within the quinoline framework has also been shown to be an effective strategy for enhancing anticancer potency. nih.gov
The table below summarizes the influence of various substituents on the biological activity of quinoline derivatives based on several studies.
| Position | Substituent | Observed Effect on Biological Activity | Reference |
| C2 | Bulky hydrophobic groups (e.g., biphenyl) | Necessary for potent inhibition of dihydroorotate dehydrogenase. | nih.gov |
| C2 | Electron-donating OCH₃ group | Enhanced antimalarial activity. | nih.gov |
| C2 | Electron-withdrawing Cl group | Loss of antimalarial activity. | nih.gov |
| C4 | Carboxylic acid/carboxylate | Strict requirement for dihydroorotate dehydrogenase inhibition. | nih.gov |
| C6 | Fluorine atom | Associated with potent anticancer activity (e.g., Brequinar). | nih.gov |
| C7 | Piperazine (B1678402), N-methyl piperazine, Pyrrolidine | Leads to compounds with antibacterial activity. | slideshare.net |
| C8 | Hydroxyl, Methoxy groups | Potent inhibition of human adenocarcinoma and cervical cancer cell lines. | researchgate.net |
Positional Isomerism and Bioactivity Profiling
The position of functional groups on the quinoline ring can dramatically alter the biological activity profile of a compound. Studies on positional isomers of quinoline conjugates have demonstrated that regioisomers can exhibit significantly different pharmacological properties. rsc.org
For example, in a study of mannose-quinoline conjugates, different positional isomers showed varying levels of antioxidant, antimicrobial, and antiproliferative activities. rsc.org One specific regioisomer showed significant antiproliferative activity against human tumor cells, but only in the presence of copper(II) ions, highlighting how positional changes can affect not just the potency but also the mechanism of action. rsc.org Similarly, the reaction of methylquinolines with certain rhodium complexes leads to different products depending on the position of the methyl group, indicating that the substitution position influences the molecule's reactivity and coordination chemistry. researchgate.net This isomer-specific bioactivity underscores the importance of precise positional control during the synthesis of quinoline-based drug candidates. researchgate.netrsc.org
Mechanisms of Action of Quinoline-Based Bioactive Compounds
Quinoline derivatives exert their biological effects through a variety of mechanisms, often targeting multiple cellular components and pathways. nih.govnih.gov
Enzyme Inhibition (e.g., AChE, BChE, COMT, MAO-B)researchgate.netbenthamscience.com
Many quinoline-based compounds are potent enzyme inhibitors, a property that is central to their therapeutic potential, particularly for neurodegenerative diseases like Alzheimer's. nih.gov
Cholinesterase Inhibition: A number of quinoline derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.gov For example, certain quinolinone derivatives displayed potent and selective inhibition of human recombinant AChE (hrAChE). mdpi.comresearchgate.net Kinetic studies of 4-N-phenylaminoquinoline derivatives revealed them to be mixed-type AChE inhibitors. mdpi.com
Monoamine Oxidase (MAO) Inhibition: Quinoline-sulfonamides have been identified as dual inhibitors of both cholinesterases and monoamine oxidases (MAO-A and MAO-B). nih.gov These enzymes are involved in the degradation of monoamine neurotransmitters. Kinetic studies have shown that these compounds act as competitive inhibitors. nih.gov
The following table presents the inhibitory concentrations (IC₅₀) of selected quinoline derivatives against various enzymes.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Quinoline-sulfonamide (a12) | MAO-B | 0.47 ± 0.03 | nih.gov |
| Quinoline-sulfonamide (a5) | MAO-A | 0.59 ± 0.04 | nih.gov |
| Quinoline-sulfonamide (a11) | BChE | 0.58 ± 0.05 | nih.gov |
| Quinoline-sulfonamide (a6) | AChE | 1.10 ± 0.77 | nih.gov |
| Quinolinone (QN8) | hrAChE | 0.29 | mdpi.comresearchgate.net |
| 4-N-phenylaminoquinoline (11g) | AChE | 1.94 ± 0.13 | mdpi.com |
| 4-N-phenylaminoquinoline (11g) | BChE | 28.37 ± 1.85 | mdpi.com |
Interference with DNA Replication and Cell Signaling Pathwaysnih.gov
A significant number of quinoline-based anticancer agents function by directly interacting with DNA or with proteins that regulate DNA processes. nih.gov
DNA Intercalation and Topoisomerase Inhibition: Many quinoline compounds exert their cytotoxic effects by intercalating into the DNA double helix or by inhibiting topoisomerases, enzymes that manage DNA topology during replication and transcription. nih.govresearchgate.net The well-known anticancer drugs camptothecin (B557342) and amsacrine (B1665488) are quinoline derivatives that act as topoisomerase inhibitors. nih.gov Some novel quinoline-based compounds have been shown to intercalate into DNA via the minor groove, leading to a conformational change in DNA-bound enzymes. nih.gov
Inhibition of DNA Methyltransferases (DNMTs): Epigenetic modifications are a key target in cancer therapy. Certain 4-aminoquinoline (B48711) analogues have been identified as potent inhibitors of DNA methyltransferases (DNMTs), enzymes that play a crucial role in gene silencing. nih.gov These inhibitors are competitive with the DNA substrate and non-competitive with the S-adenosyl-l-methionine (AdoMet) cofactor. nih.gov Some novel quinoline derivatives have been shown to induce the degradation of DNMT1 and DNMT3A proteins, representing a dual mechanism of action. mdpi.com
G-Quadruplex Stabilization: Emerging targets for quinoline compounds include non-canonical DNA structures like G-quadruplexes, which are often found in the promoter regions of oncogenes. nih.gov Stabilization of these structures by quinoline ligands can repress the transcription of cancer-related genes. nih.gov
Modulation of Immune Responsesrsc.org
Quinoline derivatives can also modulate the immune system. Quinoline-3-carboxamides have been shown to influence T cell-dependent B cell responses. nih.gov Treatment with these compounds led to a reduction in the number and size of germinal centers in the spleen, which are critical sites for B cell maturation and antibody production during an immune response. nih.gov This suggests a modulatory rather than a purely suppressive effect on the immune system. nih.gov Closely related quinazoline (B50416) derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com
Inhibition of Pathogen-Specific Processes (e.g., Haem Polymerization in Malaria)
The quinoline scaffold, a key feature of Methyl 2-methylquinoline-6-carboxylate, is fundamental to the action of many antimalarial drugs. A crucial target for these compounds is the detoxification of heme within the malaria parasite. During its life cycle stage within human red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin, also known as malaria pigment. This process of haematin polymerization is a vital, parasite-specific pathway, making it an excellent target for therapeutic intervention. mdpi.comresearchgate.net
Quinoline-based antimalarials are thought to exert their effect by accumulating in the parasite's acidic food vacuole, the site of hemoglobin digestion and hemozoin formation. mdpi.com There, they interfere with haematin polymerization. The proposed mechanism suggests that these drugs bind to heme monomers, forming a complex that "caps" the growing hemozoin crystal chain, preventing further polymerization. researchgate.net This leads to an accumulation of toxic free heme within the parasite, ultimately causing its death. researchgate.net The ability of various quinoline derivatives to inhibit β-hematin (the synthetic equivalent of hemozoin) formation is a key indicator of their potential antimalarial activity. nih.gov Studies on 4-aminoquinoline derivatives, for example, have demonstrated their ability to form complexes with hematin (B1673048) and inhibit β-hematin formation. researchgate.net The effectiveness of these compounds often correlates with their ability to inhibit this specific process. nih.govnih.gov
Research into hybrid molecules has further illuminated the importance of the quinoline core in this process. For instance, quinoline-pyrimidine hybrids are believed to act by inhibiting heme detoxification through strong binding interactions with both monomeric and dimeric heme. mdpi.com However, structural features can influence this activity; for example, the introduction of a bulky piperazinyl linker can create steric hindrance, preventing the necessary face-to-face stacking of the quinoline unit with heme and thus reducing the inhibition of hemozoin formation. nih.govmdpi.com
The following table presents the half-maximal inhibitory concentration (IC50) values for various quinoline analogues against haem polymerization, illustrating the potential of this class of compounds, including by extension analogues of this compound, to act as antimalarial agents by this mechanism.
Table 1: Inhibition of Haem Polymerization by Quinoline Analogues
Therapeutic Potential and Drug Development Applications
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with a wide range of biological targets. This versatility has led to the investigation of quinoline derivatives, including those structurally related to this compound, for a variety of therapeutic applications. bohrium.com
Antimicrobial Activities
Quinoline derivatives have demonstrated significant potential as antibacterial agents, with research exploring their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com The core quinoline structure can be readily modified to enhance antibacterial potency and spectrum. For instance, a close analogue of the title compound, Methyl 2-formylquinoline-6-carboxylate, has been shown to possess antimicrobial properties. Its proposed mechanism involves the disruption of microbial cell functions through DNA intercalation and the inhibition of essential enzymes like topoisomerase. bohrium.com One study reported its activity against a panel of bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. bohrium.com
The introduction of different functional groups onto the quinoline scaffold plays a crucial role in determining the antibacterial activity. For example, studies on quinoline-6-carboxamides, which are structurally related to this compound, have shown activity against Escherichia coli and Staphylococcus aureus. nih.govnih.gov Similarly, quinoline-5-sulfonamide (B3425427) derivatives have exhibited activity specifically against staphylococcal species. nih.gov The presence of a carboxylic acid moiety in some quinoline derivatives has been linked to moderate to excellent antibacterial activity. researchgate.net
The following table summarizes the minimum inhibitory concentration (MIC) values of various quinoline analogues against different bacterial strains, highlighting the antibacterial potential within this class of compounds.
Table 2: Antibacterial Activity of Quinoline Analogues
The antifungal potential of quinoline derivatives has been extensively investigated. The core structure of 8-hydroxyquinoline (B1678124) is a well-known antifungal agent, and modifications to the quinoline ring can significantly impact this activity. mdpi.com For instance, the introduction of a methyl group at the 2-position, as seen in this compound, can influence the lipophilicity and, consequently, the antifungal properties of the molecule. mdpi.com
Studies on various substituted 2-methyl-8-quinolinols have shown that the nature and position of substituents are critical for antifungal efficacy. For example, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be the most fungitoxic among a series of tested compounds. mdpi.com In another study, fluorinated quinoline analogues demonstrated good antifungal activity, with some compounds showing over 80% inhibition against Sclerotinia sclerotiorum at a concentration of 50 μg/mL. nih.gov
The following table presents the antifungal activity of various quinoline analogues, providing insight into the potential of this chemical class, including derivatives of this compound, as antifungal agents.
Table 3: Antifungal Activity of Quinoline Analogues
The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and quinoline derivatives have emerged as a promising class of compounds. nih.govresearchgate.net The quinoline core is present in several compounds with known anti-tuberculosis activity. nih.gov For instance, Methyl quinoline-2-carboxylate has been reported to inhibit the binding of Mycobacterium tuberculosis. nih.gov
Research has shown that modifications to the quinoline scaffold can lead to potent antitubercular activity. For example, a series of quinoline-isatin conjugates demonstrated potent activity against M. tuberculosis, with some derivatives showing MIC values as low as 0.06 µg/mL. researchgate.net Another study on quinoline-based thiosemicarbazide (B42300) derivatives reported MIC values against M. tuberculosis H37Rv ranging from 6.25 to 200 µM. nih.gov Furthermore, arylated quinoline carboxylic acids have been identified as inhibitors of M. tuberculosis gyrase, a key enzyme in bacterial DNA replication. mdpi.com
The following table summarizes the antitubercular activity of various quinoline analogues, demonstrating the potential of this chemical class in the development of new treatments for tuberculosis.
Table 4: Antitubercular Activity of Quinoline Analogues
Antiparasitic and Antimalarial Research
Beyond their well-established role in malaria treatment, quinoline derivatives have been explored for broader antiparasitic applications. The fundamental quinoline structure is a cornerstone of antimalarial drug discovery, with a significant body of research dedicated to modifying this scaffold to overcome drug resistance and improve efficacy.
The antimalarial activity of quinoline derivatives is often linked to their ability to inhibit haem polymerization, as discussed previously. A variety of quinoline analogues have been synthesized and evaluated for their activity against Plasmodium falciparum, the deadliest species of malaria parasite. For example, a series of dihydropyrimidines with quinolinyl residues showed moderate to high antimalarial activities, with IC50 values ranging from 0.014 to 5.87 μg/mL. Hybrid molecules, such as those combining the quinoline core with pyrimidine (B1678525) or sulfonamide moieties, have also demonstrated significant antiplasmodial activity. mdpi.com
The following table presents the in vitro antimalarial activity of various quinoline analogues against P. falciparum, showcasing the potential of this chemical class in the fight against malaria.
Table 5: Antimalarial Activity of Quinoline Analogues
Antineoplastic and Anticancer Studies
The quinoline framework is a key component in many anticancer agents, and its derivatives are actively researched for their potential to inhibit tumor growth and progression. nih.govnih.gov
Inhibition of Cancer Cell Growth and Apoptosis Induction
While direct studies on the cytotoxic and apoptotic effects of this compound are limited, research on its analogues provides significant insights into the potential of this chemical class.
A study on a series of 2-arylquinolines and related tetrahydroquinolines revealed that C-6 substituted 2-phenylquinolines displayed significant and selective anticancer properties. rsc.org Specifically, quinoline derivatives showed notable cytotoxicity against prostate (PC3) and cervical (HeLa) cancer cell lines, with some compounds exhibiting high selectivity compared to the standard chemotherapeutic drug doxorubicin. rsc.org For instance, the analogue 2-(3,4-methylenedioxyphenyl)-6-bromoquinoline showed a potent IC50 value of 8.3 μM against HeLa cells, while 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline had an IC50 of 31.37 μM against PC3 cells. rsc.org
Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) , was found to induce both apoptotic and autophagic cell death in pancreatic cancer cell lines (PANC-1 and MIA PaCa-2). nih.gov Treatment with this compound reduced cell viability in a concentration-dependent manner and led to apoptosis through the activation of Caspase-3 and cleavage of PARP. nih.gov
Furthermore, research into quinoline-related carboxylic acids demonstrated that compounds like quinoline-2-carboxylic acid and quinoline-4-carboxylic acid possessed remarkable growth inhibition capabilities against the MCF7 breast cancer cell line. nih.gov
| Compound/Analogue | Cancer Cell Line | Activity | IC50 Value | Source |
| 2-(3,4-Methylenedioxyphenyl)-6-bromoquinoline | HeLa (Cervical) | Selective Cytotoxicity | 8.3 µM | rsc.org |
| 2-(3,4-Methylenedioxyphenyl)-6-chloroquinoline | PC3 (Prostate) | Cytotoxicity | 31.37 µM | rsc.org |
| 2-(6-Methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1, MIA PaCa-2 (Pancreatic) | Induces Apoptosis & Autophagy | 2-16 µM (Dose-dependent) | nih.gov |
| Quinoline-2-carboxylic acid | MCF7 (Breast), HeLa (Cervical) | Growth Inhibition, Cytotoxicity | Not specified | nih.gov |
| Quinoline-4-carboxylic acid | MCF7 (Breast) | Growth Inhibition | Not specified | nih.gov |
Kinase Inhibition
Quinoline derivatives have emerged as a versatile scaffold for the development of kinase inhibitors, which are critical in cancer therapy for their ability to disrupt signaling pathways that drive tumor growth. nih.govnih.gov A number of FDA-approved kinase inhibitors contain the quinoline core. nih.gov
Research has focused on the modification of the quinoline scaffold to achieve potent and selective inhibition of various kinases. For example, a series of 4,6,7-substituted quinolines, which are analogues of the multi-kinase inhibitor cabozantinib, were designed and evaluated. nih.gov Two derivatives demonstrated c-Met kinase inhibition activity comparable to or higher than cabozantinib, with IC50 values of 19 nM and 64 nM, respectively. nih.gov
Furthermore, many quinoline derivatives have been developed to target the PI3K/AkT/mTOR pathway, a crucial signaling cascade in cancer. nih.gov Omipalisib (GSK2126458), a quinoline derivative substituted at the C-6 position, is a potent inhibitor of both PI3K and mTOR. nih.gov Other quinoline-based compounds have shown selective inhibition against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are key targets in anti-angiogenic and cancer therapies. researchgate.net
| Analogue/Compound | Target Kinase(s) | Activity | IC50 Value | Source |
| Cabozantinib Analogue 27 | c-Met | Potent Inhibition | 19 nM | nih.gov |
| Cabozantinib Analogue 28 | c-Met | Potent Inhibition | 64 nM | nih.gov |
| Omipalisib (GSK2126458) | PI3K, mTOR | Potent Inhibition | Not specified | nih.gov |
| Sorafenib Analogue 11h | VEGFR-2 | Potent Inhibition | 0.076 µM | researchgate.net |
| Erlotinib Analogue 11h | EGFR | Potent Inhibition | 0.085 µM | researchgate.net |
Antiviral Properties
The quinoline scaffold is present in numerous compounds with a broad spectrum of antiviral activities against viruses such as enterovirus, HIV, Zika virus, and hepatitis C virus. nih.govresearchgate.net
A recent study focused on developing quinoline analogues as potent antivirals against Enterovirus D68 (EV-D68) by targeting the viral protein VP1. nih.gov Through structural modifications, particularly at the 6-position of the quinoline core, researchers identified compounds with significant antiviral potency. One such compound, a quinoline derivative with a trifluoromethyl group, exhibited a potent EC50 value of 0.05 μM against EV-D68. nih.gov This highlights the critical role of the substitution pattern on the quinoline ring for antiviral efficacy.
Another study investigated the antiviral activity of 2-substituted and 2,6-disubstituted quinoline-4-carboxylic acids, further underscoring the potential of this class of compounds in developing new antiviral agents. researchgate.net
| Analogue | Target Virus | Mechanism | Potency (EC50) | Source |
| Quinoline Analogue 19 | Enterovirus D68 (EV-D68) | VP1 Inhibitor | 0.05 - 0.10 µM | nih.gov |
| Mefloquine | Zika Virus (ZIKV) | Replication Inhibition | ~3x more potent than Chloroquine | nih.gov |
Anti-Inflammatory Effects
Quinoline derivatives have been investigated for their anti-inflammatory properties, often targeting key mediators of the inflammatory response like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines. nih.govresearchgate.net
One study evaluated various quinoline-related carboxylic acids and found that they exhibited appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced mouse macrophages, comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov An analogue, 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) , demonstrated hepatoprotective effects in a model of acetaminophen-induced liver injury by reducing oxidative stress and inflammatory processes. mdpi.com DHQ administration was shown to decrease the synthesis of pro-inflammatory cytokines and NF-κB, key regulators of inflammation. mdpi.com
Another study on a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride , showed it could reduce levels of inflammatory mediators including interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in a model of methotrexate-induced inflammation. nih.gov Furthermore, certain methyl salicylate (B1505791) derivatives bearing a piperazine moiety were found to exert anti-inflammatory effects by down-regulating COX-2 expression and inhibiting the release of TNF-α and IL-6. mdpi.com
| Compound/Analogue | Model | Key Findings | Source |
| Quinoline-3-carboxylic acid | LPS-induced RAW264.7 macrophages | Appreciable anti-inflammatory affinity | nih.gov |
| Quinoline-4-carboxylic acid | LPS-induced RAW264.7 macrophages | Appreciable anti-inflammatory affinity | nih.gov |
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ) | Acetaminophen-induced liver injury in rats | Reduced oxidative stress, decreased NF-κB and pro-inflammatory cytokines | mdpi.com |
| N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine HCl | Methotrexate-induced inflammation in rats | Decreased IL-1β and NF-κB levels | nih.gov |
| Methyl salicylate derivative M16 | LPS-induced RAW264.7 macrophages | Attenuated COX-2 up-regulation, inhibited TNF-α and IL-6 release | mdpi.com |
Antioxidant Activity and Neuroprotection
Quinoline derivatives are recognized as promising antioxidants with potential neuroprotective effects. nih.gov Their ability to scavenge free radicals is a key aspect of this activity.
While a study involving 14 different quinoline derivatives found they generally lacked significant DPPH radical scavenging capacities compared to ascorbic acid, other research has identified potent antioxidant behavior in different analogues. nih.gov A large-scale computational screening of over 8,000 quinoline derivatives identified several candidates as powerful antioxidants, predicted to be more efficient radical scavengers than the reference compound Trolox. nih.gov Another study reported that certain 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives possessed significant radical scavenging activity, with one compound showing 92.96% activity in the DPPH assay. researchgate.net
Radical Scavenging Mechanisms
The antioxidant activity of quinoline derivatives is often attributed to their ability to act as free radical scavengers through two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). nih.govresearchgate.net
The HAT mechanism involves the direct donation of a hydrogen atom from the antioxidant molecule (e.g., from a phenol, amine, or methyl group) to a free radical, thereby neutralizing it. nih.gov The SET mechanism involves the donation of an electron to the radical, forming a radical cation from the antioxidant. nih.gov
Computational studies using density functional theory (DFT) have helped elucidate these mechanisms. For chalcone (B49325) quinoline derivatives, it was shown that the HAT mechanism was predominant in the gas phase, while the SET pathway was favored in a solvent medium. researchgate.net The efficiency of these mechanisms is influenced by the molecular structure, including the presence and position of electron-donating groups, which can stabilize the resulting antioxidant radical. nih.gov
Potential in Alzheimer's and Parkinson's Diseases
The quinoline core is a "privileged" structure in the development of drugs targeting neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.net Derivatives of quinoline have been extensively investigated for their potential to modulate key pathological pathways in these conditions.
In the context of Alzheimer's disease, a significant area of research has been the development of quinoline-based compounds as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. walshmedicalmedia.comresearchgate.net A decrease in acetylcholine levels is a hallmark of Alzheimer's disease, and inhibiting AChE can help to restore neurotransmitter function. walshmedicalmedia.com Theoretical studies using computational modeling have been employed to investigate the interaction of quinoline derivatives with the active site of the AChE enzyme, aiming to design more potent and selective inhibitors. walshmedicalmedia.comresearchgate.net Furthermore, certain quinoline derivatives have been designed to target the aggregation of amyloid-beta and tau proteins, which form the characteristic plaques and tangles found in the brains of Alzheimer's patients. google.com Some of these compounds also possess the ability to chelate metal ions like copper and iron, which are implicated in the disease process. google.com The antioxidant properties of quinoline derivatives are also of significant interest, as oxidative stress is a major contributor to the neuronal damage observed in both Alzheimer's and Parkinson's diseases. researchgate.netnih.gov
For Parkinson's disease, research has explored the neuroprotective effects of quinoline derivatives. nih.gov One area of focus is their ability to combat oxidative stress, a key factor in the degeneration of dopamine-producing neurons. nih.govresearchgate.net Studies on compounds like 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) have shown that they can enhance the endogenous antioxidant defense systems in animal models of Parkinson's disease. nih.govresearchgate.net Additionally, quinoline-based compounds are being developed as imaging agents for positron emission tomography (PET) to detect the aggregation of α-synuclein, a protein that forms Lewy bodies, the pathological hallmark of Parkinson's disease. mdpi.com Molecular docking simulations have also suggested that some quinoline derivatives may act as inhibitors of enzymes like catechol-O-methyltransferase (COMT) and monoamine oxidase type B (MAO-B), which are involved in the metabolism of dopamine (B1211576) and could be valuable therapeutic targets. researchgate.netnih.gov
Analgesic and Anticonvulsant Properties
The versatile quinoline scaffold has also been explored for its potential analgesic and anticonvulsant activities. nih.gov Research has shown that various derivatives of quinoline exhibit pain-relieving and anti-seizure properties, highlighting the broad therapeutic potential of this chemical class. nih.gov
Cardiovascular and Antiasthmatic Applications
The biological activities of quinoline derivatives extend to the cardiovascular and respiratory systems. nih.gov Certain quinoline-based compounds have been investigated for their potential in treating cardiovascular conditions. nih.gov For instance, some derivatives have been identified as antiarrhythmic agents. nih.gov In the realm of respiratory diseases, specific quinoline derivatives have shown promise as antiasthmatic agents. nih.gov
Challenges and Future Directions in Medicinal Chemistry of Quinoline Carboxylates
The development of quinoline carboxylates as therapeutic agents is an active area of research, but it is not without its challenges. A key challenge lies in achieving high selectivity for the desired biological target to minimize off-target effects and potential toxicity. The inherent reactivity of the quinoline ring system can also present synthetic challenges and may lead to metabolic instability.
Future directions in the medicinal chemistry of quinoline carboxylates will likely focus on several key areas. The design of multi-target ligands, where a single molecule is engineered to interact with multiple pathological targets, is a promising strategy for complex diseases like Alzheimer's. For example, a single quinoline derivative could be designed to inhibit AChE, prevent amyloid-beta aggregation, and chelate metal ions.
The use of computational methods, such as molecular docking and virtual screening, will continue to be instrumental in the rational design of novel quinoline carboxylate derivatives with improved potency and selectivity. walshmedicalmedia.comresearchgate.net These in silico approaches can help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.
Furthermore, the exploration of novel synthetic methodologies to access a wider diversity of quinoline carboxylate analogues is crucial. This will enable a more comprehensive investigation of the structure-activity relationships and the identification of compounds with optimized pharmacological profiles. The development of radiolabeled quinoline derivatives for use as diagnostic imaging agents in neurodegenerative diseases also represents a significant and promising avenue for future research. google.com
Other Research Applications
Catalytic Applications of Quinoline (B57606) Derivatives
The presence of a nitrogen atom and a fused aromatic system allows quinoline and its derivatives to function as ligands and take part in catalytic processes. This has prompted the investigation of these compounds in a variety of catalytic applications.
Quinoline Derivatives as Ligands in Metal Complexes
Quinoline derivatives are frequently utilized as ligands in the creation of metal complexes. researchgate.netnih.govacs.org The nitrogen atom within the quinoline ring has a lone pair of electrons, which makes it an efficient site for coordinating with various metal ions. nih.gov The resulting metal complexes can display distinct catalytic activities that are shaped by the electronic and steric properties of the substituents on the quinoline ring. For example, a substituent like the methoxycarbonyl group in Methyl 2-methylquinoline-6-carboxylate can alter the electron density of the quinoline system, which in turn affects the stability and reactivity of the metal complex it forms. These complexes have been explored for their catalytic potential in a range of organic transformations.
Materials Science Applications
The rigid, planar structure and the π-conjugated system of quinoline make it a desirable component for creating advanced materials with customized optical and electrical properties. nih.govmorressier.comresearchgate.net
Use as Building Blocks for Quinoline-Based Polymers
Quinoline derivatives that possess functional groups suitable for polymerization can be integrated into polymeric structures. tandfonline.comnih.govacs.orgtandfonline.com These quinoline-based polymers can demonstrate improved thermal stability, mechanical strength, and particular electronic characteristics. morressier.comtandfonline.com The inclusion of the quinoline moiety can confer advantageous properties such as fluorescence, the ability to transport charges, and the capacity to coordinate with metal ions, facilitating the development of functional polymers for a variety of uses. tandfonline.comtandfonline.com
Development of Materials with Specific Optical and Electrical Properties
The delocalized π-electron system in quinoline is responsible for its interesting photophysical behaviors, including fluorescence. researchgate.netmdpi.comtandfonline.com By altering the substituents on the quinoline ring, scientists can adjust the emission and absorption profiles of these molecules. nih.gov This has spurred the creation of quinoline-based materials for use in organic light-emitting diodes (OLEDs), sensors, and fluorescent probes. nih.govtandfonline.com The capacity of the quinoline nitrogen to engage with protons or metal ions can also induce shifts in these optical properties, which is the foundational principle for chemical sensors. researchgate.net
Agrochemical Potential
The biological effects of quinoline derivatives are not limited to pharmaceuticals but also extend to agrochemicals. benthamdirect.comingentaconnect.comacs.orgnih.govmdpi.com The quinoline core is a feature of numerous compounds that have been examined for their utility as herbicides, insecticides, and fungicides. benthamdirect.comingentaconnect.comacs.orgnih.govmdpi.com The mechanisms of action for these compounds are diverse, ranging from the inhibition of particular enzymes in pests to the disruption of their metabolic pathways. The arrangement of substituents on the quinoline ring is critical in defining the precise agrochemical activity and the range of pests it affects. acs.org Ongoing research in this field continues to investigate new quinoline derivatives for creating more potent and ecologically safer agents for crop protection. benthamdirect.comingentaconnect.com
Herbicide Development
The quinoline core is a feature in several compounds investigated for herbicidal properties. nih.gov Research has shown that certain quinoline derivatives can interfere with essential plant processes like photosynthesis. sciforum.net For instance, a study on a series of 5-hydroxy-2-methylquinoline-6-carboxamides, which are structurally related to this compound, demonstrated their potential as herbicides. sciforum.net
These compounds were found to inhibit the oxygen evolution rate (OER) in spinach chloroplasts, a key process in photosynthesis. sciforum.net The activity of some of these derivatives was comparable to the commercial herbicide DCMU (Diuron). sciforum.net Specifically, compounds in the study demonstrated significant activity in reducing the chlorophyll (B73375) content in the green alga Chlorella vulgaris, which is a common model organism for herbicide screening. sciforum.net
The table below details the herbicidal activity of these related quinoline derivatives, highlighting their efficacy in inhibiting photosynthesis and reducing chlorophyll content.
| Compound | OER Inhibition IC₅₀ (µmol/L) | Chlorophyll Content Reduction IC₅₀ (µmol/L) |
| Compound 2 | Not specified | >25.0 |
| Compound 5 | 16.0 | >25.0 |
| Compound 6 | 7.2 | 23.8 |
| Compound 7 | >50.0 | 7.4 |
| Compound 8 | >50.0 | 5.5 |
| DCMU (Standard) | 2.1 | 0.8 |
| Data sourced from a study on 5-hydroxy-2-methylquinoline-6-carboxamides. sciforum.net |
The findings indicate that the quinoline structure is a viable scaffold for developing new herbicides that target photosynthesis. sciforum.net The structure-activity relationship is complex and influenced by various substituents on the quinoline ring. sciforum.net This suggests that derivatives like this compound could be synthesized and tested for similar herbicidal properties.
Pesticide Research
The quinoline scaffold is a prominent feature in the discovery and development of new pesticides, including insecticides and fungicides. acs.orgnih.govresearchgate.net Natural and synthetic quinoline derivatives have demonstrated a wide range of biological activities against various agricultural pests. nih.govresearchgate.net
In insecticidal research, derivatives such as Flometoquin, a phenoxy-quinoline compound, have shown potent and rapid action against pests like thrips. researchgate.net Other research has focused on synthesizing novel quinoline derivatives that are effective against different insect species. For example, some chlorinated quinolines modified with pyrazole (B372694) and pyrazine (B50134) moieties exhibited moderate insecticidal activity against the red palm weevil. nih.gov Another study found that certain quinoline derivatives containing a perfluoropropanyl moiety were active against pests like the diamondback moth (Plutella xylostella) and the armyworm (Mythimna separata). researchgate.net
In the realm of fungicides, quinoline derivatives have also shown significant promise. acs.orgnih.gov Chlorinated quinoline hydrazones have been identified as good fungicides against pathogens like Fusarium oxysporum. nih.gov Other synthesized quinoline derivatives have displayed good activity against fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. researchgate.net The broad-spectrum fungicidal activity of some derivatives highlights the potential of the quinoline moiety in developing new agents to control plant diseases. researchgate.net
Given the established success of the quinoline scaffold in pesticide research, this compound serves as a potential candidate for modification and evaluation in the development of new insecticides and fungicides. acs.orgresearchgate.net
Theoretical and Computational Studies on Methyl 2 Methylquinoline 6 Carboxylate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. For quinoline (B57606) derivatives, methods like DFT with the B3LYP functional and a 6-31+G(d,p) basis set are commonly employed to optimize the molecular geometry and analyze its electronic structure. nih.gov
These calculations yield critical parameters that describe the molecule's reactivity and stability. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and reactivity. electrochemsci.org
Further analyses, such as mapping the Molecular Electrostatic Potential (MEP), reveal the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. For Methyl 2-methylquinoline-6-carboxylate, these calculations can pinpoint the electron-rich and electron-poor regions, offering a rationale for its interaction with biological targets. nih.gov Other calculated properties like chemical hardness, softness, electronegativity, and the electrophilicity index provide a comprehensive profile of the compound's chemical behavior. nih.gov
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Significance |
| HOMO Energy | Indicates the molecule's capacity to donate an electron. |
| LUMO Energy | Represents the molecule's ability to accept an electron. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for molecular interactions. |
| Chemical Hardness/Softness | Measures the resistance to change in electron distribution. |
| Electronegativity | Describes the power of the molecule to attract electrons. |
This table presents conceptual parameters derived from methodologies applied to related quinoline derivatives.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding potential mechanisms of action and for drug discovery. For quinoline derivatives, docking studies have been performed against a wide array of biological targets, including enzymes implicated in cancer, infectious diseases, and neurological disorders. researchgate.netnih.govmdpi.com
In a typical docking simulation for this compound, the 3D structure of the compound would be placed into the binding site of a target protein, such as a kinase or a viral enzyme like HIV reverse transcriptase. nih.govpensoft.net The simulation then calculates the binding affinity, often expressed as a docking score in kcal/mol, which estimates the strength of the interaction. The results also detail the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. nih.govnih.gov For instance, studies on similar quinoline-6-carboxamide (B1312354) derivatives have identified key interactions within the active sites of ectonucleotidases and P2X7 receptors, guiding the optimization of these inhibitors. researchgate.netnih.gov
Table 2: Representative Molecular Docking Data for Quinoline Derivatives Against Various Targets
| Compound Class | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |
| Quinoline-thiosemicarbazides | InhA of M. tuberculosis (4TZK) | -8.30 | MET199 | Antimycobacterial nih.gov |
| Quinoline-pyrimidine hybrids | HIV Reverse Transcriptase (4I2P) | -10.67 | LYS101, TYR181 | Anti-HIV nih.gov |
| Quinoline-amidrazones | c-Abl Kinase (1IEP) | High Libdock Score | Not specified | Anticancer pensoft.net |
| Quinoline-4-carboxylic acids | DNA Gyrase (2ZCQ) | High affinity | Not specified | Antibacterial researchgate.net |
| Quinoline-6-carboxylic acids | h-NTPDase1 | IC₅₀: 0.28 µM | Not specified | Ectonucleotidase Inhibition researchgate.net |
This table is illustrative, showing results for various quinoline derivatives to represent the type of data obtained from molecular docking simulations.
Prediction of Biological Activity (e.g., Antioxidant Potential, Enzyme Inhibition)
Computational methods are pivotal in forecasting the biological potential of new chemical entities like this compound. By integrating data from molecular docking and quantitative structure-activity relationship (QSAR) models, researchers can predict a spectrum of activities.
Enzyme inhibition is a primary activity predicted through these methods. Docking simulations, as described above, can suggest whether a compound is likely to inhibit a specific enzyme by showing favorable binding within its active site. nih.govnih.gov For example, numerous quinoline derivatives have been identified as potential inhibitors of DNA gyrase, topoisomerase, and various kinases, suggesting that this compound could be screened for similar activities. nih.govresearchgate.netnih.gov
Antimicrobial potential is another area where in silico predictions are valuable. Studies have successfully correlated the docking scores of quinoline derivatives against essential bacterial or fungal enzymes with their experimentally determined minimum inhibitory concentrations (MICs). researchgate.net Furthermore, computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are critical for a compound's potential as a drug. pensoft.net These predictions help to prioritize compounds for synthesis and in vitro testing, saving significant time and resources.
Structure-Based Drug Design and De Novo Design Methodologies
The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because its structure is frequently found in compounds with diverse and potent biological activities. nih.govbenthamdirect.combenthamdirect.com This makes this compound an attractive starting point for structure-based drug design.
This design process uses the three-dimensional structure of the target protein to guide the development of new ligands. After an initial hit like this compound is identified, its binding mode, revealed through docking or crystallography, is analyzed. mdpi.com Computational chemists can then suggest modifications to its structure—such as adding or changing substituent groups—to enhance binding affinity and selectivity. For example, analyzing the contour maps from a 3D-QSAR model can reveal which structural features are beneficial for improving a specific biological activity, such as anticancer properties. mdpi.com
De novo design methodologies take this a step further by using algorithms to build novel molecules from scratch that are predicted to fit the target's binding site. The quinoline-6-carboxylate core could serve as a foundational fragment in such a design process, with the software exploring various chemical appendages at different positions to create new, optimized drug candidates.
Spectroscopic Analysis in Elucidating Molecular Structures (e.g., NMR, X-ray Diffraction)
Spectroscopic techniques are essential for the unambiguous confirmation of a compound's chemical structure. Nuclear Magnetic Resonance (NMR) and X-ray Diffraction are the definitive methods for elucidating the molecular architecture of compounds like this compound.
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum of a quinoline derivative, aromatic protons typically appear in the downfield region (δ 7.5-9.0 ppm), with specific chemical shifts and coupling patterns confirming the substitution pattern on the quinoline ring. For this compound, characteristic singlets for the methyl group at the 2-position (around δ 2.5-2.6 ppm) and the ester methyl group would be expected. nih.gov The ¹³C NMR spectrum would show distinct signals for each carbon atom, including the carbonyl carbon of the ester group (around δ 165-170 ppm) and the carbons of the quinoline core. nih.govsci-hub.se
Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) |
| C2-CH₃ | ~2.6 | ~25 |
| C3 | ~7.3-7.5 | ~122-124 |
| C4 | ~8.0-8.2 | ~136-138 |
| C5 | ~8.1-8.3 | ~128-130 |
| C7 | ~8.0-8.2 | ~129-131 |
| C8 | ~7.6-7.8 | ~122-124 |
| C6-COOCH₃ | ~3.9 | ~52 |
| C6-C OOCH₃ | - | ~166 |
Note: These are estimated values based on data for analogous quinoline structures and may vary depending on the solvent and experimental conditions.
X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive structural proof, yielding a precise three-dimensional model of the molecule. This technique determines exact bond lengths, bond angles, and torsion angles. mdpi.com For a compound like Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a related structure, X-ray analysis revealed a monoclinic crystal system with specific unit cell dimensions (e.g., a = 4.0161 Å, b = 17.850 Å, c = 15.891 Å). mdpi.com Similar analysis for this compound would confirm its molecular geometry and reveal details about its crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking.
Conclusion and Future Perspectives
Summary of Key Research Achievements
The scientific journey of Methyl 2-methylquinoline-6-carboxylate has solidified its role as a valuable heterocyclic building block in synthetic and medicinal chemistry. A primary achievement lies in its utility as a versatile intermediate for the elaboration of more complex molecular architectures. The quinoline (B57606) scaffold itself is recognized as a "privileged structure" in drug discovery, known for its frequent appearance in bioactive compounds and its amenability to chemical modification. tandfonline.comusc.eduucdavis.edu
A significant research achievement involving this compound is its use as a starting material in the synthesis of advanced clinical candidates. For instance, it is a key precursor in the multi-step synthesis of the Heat Shock Factor 1 (HSF1) pathway inhibitor, CCT361814/NXP800, a compound that has entered Phase 1 clinical trials for treating refractory ovarian cancer. acs.orgsemanticscholar.org The synthesis involves the selective oxidation of the 2-methyl group of the quinoline ring to an aldehyde, a crucial step that enables further functionalization. acs.orgsemanticscholar.orgnih.gov This transformation highlights the compound's value in creating potent and specific therapeutic agents.
The table below summarizes the key reaction involving this compound in the synthesis of the HSF1 pathway inhibitor precursor.
| Reactant | Reagent | Product | Significance | Reference |
| This compound | Selenium Dioxide (SeO₂) | Methyl 2-formylquinoline-6-carboxylate | Key intermediate for further amination reactions | acs.org, google.com |
This strategic use of this compound demonstrates its importance in constructing complex bisamide structures with potential anticancer properties, thereby underscoring its contribution to the development of novel oncology therapeutics. acs.org
Emerging Trends and Unexplored Research Avenues
While established in foundational synthesis, this compound is at the center of emerging trends that seek to exploit the unique properties of the quinoline nucleus. A major trend in organic synthesis is the development of regioselective C-H functionalization methods, which offer more efficient and atom-economical ways to create libraries of complex molecules. mdpi.com Future research could focus on the direct functionalization of the quinoline core of this compound, bypassing classical multi-step sequences.
Unexplored avenues for this compound lie in several burgeoning fields:
Photoredox Catalysis: The electron-rich nature of the quinoline system could be exploited in photoredox-mediated reactions to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions. This remains a largely unexplored area for this specific ester.
Materials Science: Quinoline derivatives have found applications in organic light-emitting diodes (OLEDs) and as sensors. The specific substitution pattern of this compound could be leveraged to develop novel functional materials, an area that warrants significant investigation.
Bioisosteric Replacement and Hybrid Molecules: The creation of hybrid molecules, where the quinoline moiety is combined with other pharmacophores like thiazole (B1198619) or coumarin, is a growing trend to develop agents with dual modes of action or improved pharmacological profiles. nih.govresearchgate.net Systematically exploring hybrids derived from this compound could yield novel bioactive candidates.
Computational and Mechanistic Studies: Deeper computational analysis of the compound's electronic structure and reactivity could guide the rational design of new synthetic methodologies and predict the properties of novel derivatives. mdpi.com Understanding the precise mechanisms of its reactions, such as the selenium dioxide oxidation, could lead to improved and more sustainable synthetic protocols. acs.org
Translational Research Potential and Impact on Chemical Sciences
The translational potential of this compound is most evident in its role in the drug discovery pipeline. nih.gov Its successful use in synthesizing a clinical candidate for ovarian cancer, NXP800, provides a clear pathway from laboratory-scale synthesis to potential clinical application. acs.orgsemanticscholar.org This demonstrates that synthetic routes starting from this compound are scalable and can produce materials of sufficient quality for pharmaceutical development.
The broader impact on chemical sciences is rooted in the versatility of the quinoline scaffold. rsc.org Quinolines are fundamental motifs in a vast array of pharmaceuticals, including anticancer and antimalarial agents. ucdavis.edunih.gov By providing an accessible and functionalized version of this core, this compound contributes significantly to the "toolbox" available to medicinal chemists. nih.gov Its availability facilitates the rapid generation of diverse compound libraries, which is essential for structure-activity relationship (SAR) studies aimed at optimizing lead compounds. acs.orgnih.gov
The development of drugs based on this scaffold can drive innovation in synthetic methodology, process chemistry, and analytical sciences. The demand for efficient, green, and scalable syntheses of quinoline derivatives pushes chemists to develop novel catalytic systems and reaction conditions. researchgate.net Ultimately, the journey of a compound like this compound from a simple building block to a key component of a clinical-stage drug highlights the critical synergy between fundamental organic synthesis and applied medicinal chemistry, driving progress across the chemical sciences.
Q & A
Q. What are the common synthetic routes for Methyl 2-methylquinoline-6-carboxylate, and what are their key reaction conditions?
- Methodological Answer : The synthesis of this compound typically involves esterification of the corresponding carboxylic acid. A primary route starts with 2-methyl-6-quinolinecarboxylic acid, which is reacted with methanol under acidic or catalytic conditions (e.g., sulfuric acid or thionyl chloride) to form the ester . Alternative methods include the Pfitzinger reaction, where isatin derivatives are condensed with ketones in alkaline media, followed by functional group modifications to introduce the methyl ester . Key parameters include temperature control (60–100°C), solvent selection (e.g., dichlorobenzene for cyclization steps), and catalysts like aluminum chloride for ring closure . Yields vary depending on purification methods, with recrystallization from ethanol commonly employed .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming the quinoline backbone and substituents. For example, methyl ester protons typically resonate at δ ~3.8–4.0 ppm, while aromatic protons show splitting patterns consistent with substitution at positions 2 and 6 .
- IR Spectroscopy : Key peaks include C=O stretching (~1730 cm for the ester) and aromatic C-H bending (~750–850 cm) .
- Mass Spectrometry : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 245 [M] for related quinoline esters) and fragmentation patterns indicative of the ester and methyl groups .
- X-ray Crystallography : Single-crystal X-ray analysis resolves bond lengths and angles, with software like SHELXL used for refinement. For example, C–H⋯π interactions and hydrogen-bonding networks are often observed in crystal packing .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise in resolving structural ambiguities?
- Methodological Answer : SHELXL refines crystal structures by optimizing atomic coordinates, displacement parameters, and restraints. Key steps include:
- Data Integration : Use WinGX or similar suites to process diffraction data .
- Model Building : Assign initial atomic positions based on electron density maps.
- Restraints and Constraints : Apply geometric restraints for bond lengths/angles, especially for disordered moieties (e.g., methyl groups).
Challenges include resolving pseudosymmetry in quinoline derivatives and accounting for thermal motion in aromatic rings. Discrepancies in R-factors may arise from twinning or poor crystal quality, requiring iterative refinement cycles .
Q. How do structural modifications at the 2-methyl and 6-carboxylate positions influence the compound’s biological or physicochemical properties?
- Methodological Answer :
- 2-Methyl Group : Enhances lipophilicity, potentially improving membrane permeability. Substituent effects can be studied via comparative molecular field analysis (CoMFA) or quantum mechanical calculations.
- 6-Carboxylate Ester : The ester group can act as a prodrug motif, hydrolyzing in vivo to the carboxylic acid. Stability studies (e.g., pH-dependent hydrolysis kinetics) are essential for pharmacokinetic profiling.
Biological activity correlations require assays (e.g., antimicrobial or anticancer screens) paired with structural analogs. For example, replacing the ester with an amide may alter target binding affinity .
Q. What safety protocols are critical when handling this compound, given its toxicity profile?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to minimize inhalation risks (Category 4 acute toxicity) .
- Storage : Store in airtight containers at room temperature, away from strong acids/bases to prevent decomposition .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
